molecular formula C19H38N2O4 B12681543 Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine CAS No. 72928-95-1

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine

Cat. No.: B12681543
CAS No.: 72928-95-1
M. Wt: 358.5 g/mol
InChI Key: INVIGRMXYCVFIK-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is a compound that combines two distinct chemical entities: cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine Cyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring, while undecane-1,11-diamine is a diamine with an eleven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction between cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.

Scientific Research Applications

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:

    Polymer Chemistry: It is used in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.

    Materials Science: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets through its functional groups. The carboxylic acid and amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid groups but lacks the undecane-1,11-diamine component.

    Undecane-1,11-diamine: This compound has the same diamine structure but does not include the cyclohexane-1,4-dicarboxylic acid moiety.

Uniqueness

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is unique due to the combination of both cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

72928-95-1

Molecular Formula

C19H38N2O4

Molecular Weight

358.5 g/mol

IUPAC Name

cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine

InChI

InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

INVIGRMXYCVFIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN

Related CAS

52734-17-5
72928-95-1

Origin of Product

United States

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